

# Chemical structure and properties of 1-(3-Chlorophenyl)-3-cyclohexylurea

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## Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-3-cyclohexylurea

CAS No.: 72802-45-0

Cat. No.: B3063610

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## An In-Depth Technical Guide to 1-(3-Chlorophenyl)-3-cyclohexylurea

This guide provides a comprehensive technical overview of **1-(3-Chlorophenyl)-3-cyclohexylurea**, a compound of interest for researchers in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its known and potential biological activities, grounded in established scientific principles.

## Introduction and Chemical Identity

**1-(3-Chlorophenyl)-3-cyclohexylurea** belongs to the aryl urea class of compounds. This structural motif is prevalent in numerous biologically active molecules, recognized for its ability to form key hydrogen bond interactions with protein targets. The presence of a chlorophenyl group and a cyclohexyl moiety imparts specific lipophilic and electronic characteristics that dictate its behavior in both chemical and biological systems.

Chemical Identifiers:

- IUPAC Name: **1-(3-chlorophenyl)-3-cyclohexylurea**[1]
- CAS Number: 72802-45-0[1]
- Molecular Formula: C<sub>13</sub>H<sub>17</sub>ClN<sub>2</sub>O[1][2]
- SMILES: C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl[1][2][3]
- InChI Key: WUPWWTKSYQSCFQ-UHFFFAOYSA-N[1][2]

## Physicochemical Properties

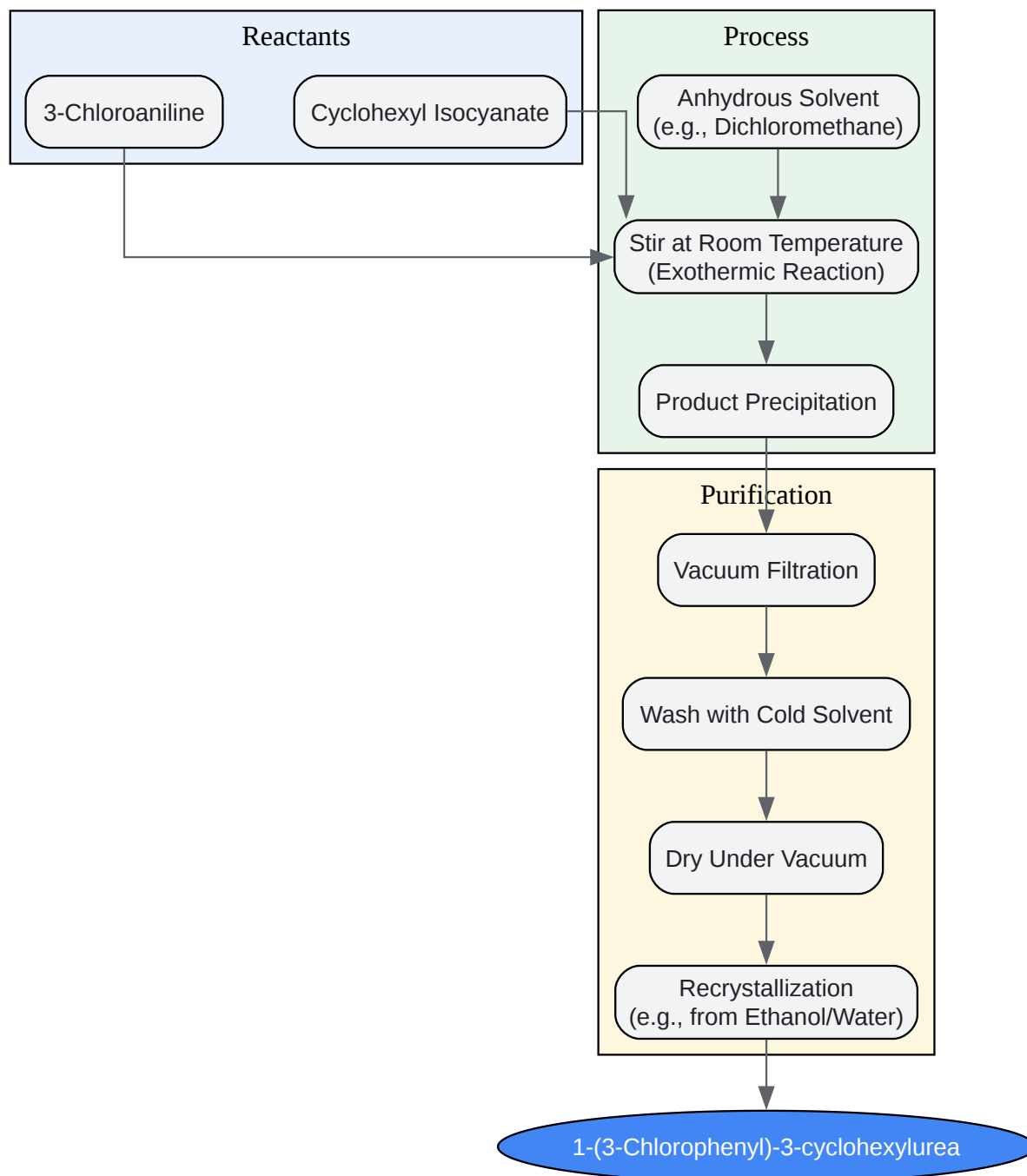
The physicochemical properties of a compound are critical determinants of its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data for **1-(3-Chlorophenyl)-3-cyclohexylurea** is summarized below. The LogKow (LogP) of approximately 3.69 indicates significant lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.[4]

Property	Experimental Average	Predicted Average	Unit	Reference
Molecular Weight	252.74	-	g/mol	[1][2]
Melting Point	189	-	°C	[4]
Boiling Point	-	335 - 356	°C	[4]
Water Solubility	8.43e-4	5.89e-5	g/L	[4]
LogKow (Octanol-Water)	3.69	-	-	[4]
pKa (Acidic)	11.7	-	-	[4]
pKa (Basic)	-0.444	-	-	[4]
Density	1.22	-	g/cm <sup>3</sup>	[4]

## Synthesis and Purification

The most direct and common method for synthesizing N,N'-disubstituted ureas is the reaction of an isocyanate with a primary amine. This reaction is typically high-yielding and proceeds under mild conditions. For **1-(3-Chlorophenyl)-3-cyclohexylurea**, the synthesis involves the nucleophilic addition of the amine group of 3-chloroaniline to the electrophilic carbonyl carbon of cyclohexyl isocyanate.

## Synthesis Workflow



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Caption: Workflow for the synthesis and purification of **1-(3-Chlorophenyl)-3-cyclohexylurea**.

## Detailed Experimental Protocol: Synthesis

Rationale: The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent the isocyanate from reacting with water, which would form an unstable carbamic acid that decomposes to cyclohexylamine and carbon dioxide, leading to unwanted side products. [5][6] The reaction is typically exothermic, so controlled addition of reactants may be necessary for larger-scale syntheses.

### Materials:

- 3-Chloroaniline (C<sub>6</sub>H<sub>6</sub>ClN)[7]
- Cyclohexyl isocyanate (C<sub>7</sub>H<sub>11</sub>NO)[5][8]
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Addition funnel (optional, for larger scale)
- Ice bath (optional, for temperature control)

### Procedure:

- Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3-chloroaniline in a suitable volume of anhydrous dichloromethane (e.g., 10 mL per gram of aniline).
- Reaction: Begin stirring the solution at room temperature. Add 1.0 equivalent of cyclohexyl isocyanate to the solution dropwise over 5-10 minutes. An increase in temperature and the formation of a white precipitate are typically observed.
- Completion: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Isolation: The product often precipitates directly from the reaction mixture. If precipitation is slow, the reaction volume can be reduced under reduced pressure, or a non-polar solvent

like hexane can be added to induce precipitation.

- Purification: Collect the white solid product by vacuum filtration. Wash the filter cake with a small amount of cold dichloromethane or hexane to remove any unreacted starting materials.
- Drying: Dry the purified product under vacuum to yield **1-(3-Chlorophenyl)-3-cyclohexylurea**. For higher purity, recrystallization from a solvent system like ethanol/water can be performed.

## Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. The expected spectroscopic data are as follows:

- $^1\text{H}$  NMR: Protons on the cyclohexyl ring would appear as a series of multiplets in the upfield region ( $\delta$  1.0-3.5 ppm). The N-H protons would appear as two distinct signals (one for each nitrogen), which may be broad, in the range of  $\delta$  5.0-9.0 ppm. The aromatic protons of the 3-chlorophenyl ring would appear as a set of multiplets in the downfield region ( $\delta$  6.8-7.7 ppm).
- $^{13}\text{C}$  NMR: The carbonyl carbon of the urea group is expected to have a characteristic chemical shift around  $\delta$  155-160 ppm. The aliphatic carbons of the cyclohexyl ring will appear in the  $\delta$  25-50 ppm range, while the aromatic carbons will be in the  $\delta$  115-140 ppm range.
- FT-IR: Key vibrational peaks would include N-H stretching (around  $3300\text{ cm}^{-1}$ ), C=O stretching of the urea (around  $1630\text{-}1660\text{ cm}^{-1}$ ), and C-Cl stretching (around  $700\text{-}800\text{ cm}^{-1}$ ).
- Mass Spectrometry: The monoisotopic mass is 252.1029 Da.<sup>[1][3]</sup> The mass spectrum would show a molecular ion peak  $[\text{M}]^+$  at  $m/z$  252 and a characteristic  $[\text{M}+2]^+$  peak at  $m/z$  254 with an intensity of about one-third of the  $[\text{M}]^+$  peak, which is indicative of the presence of one chlorine atom.

## Biological Activity and Potential Applications

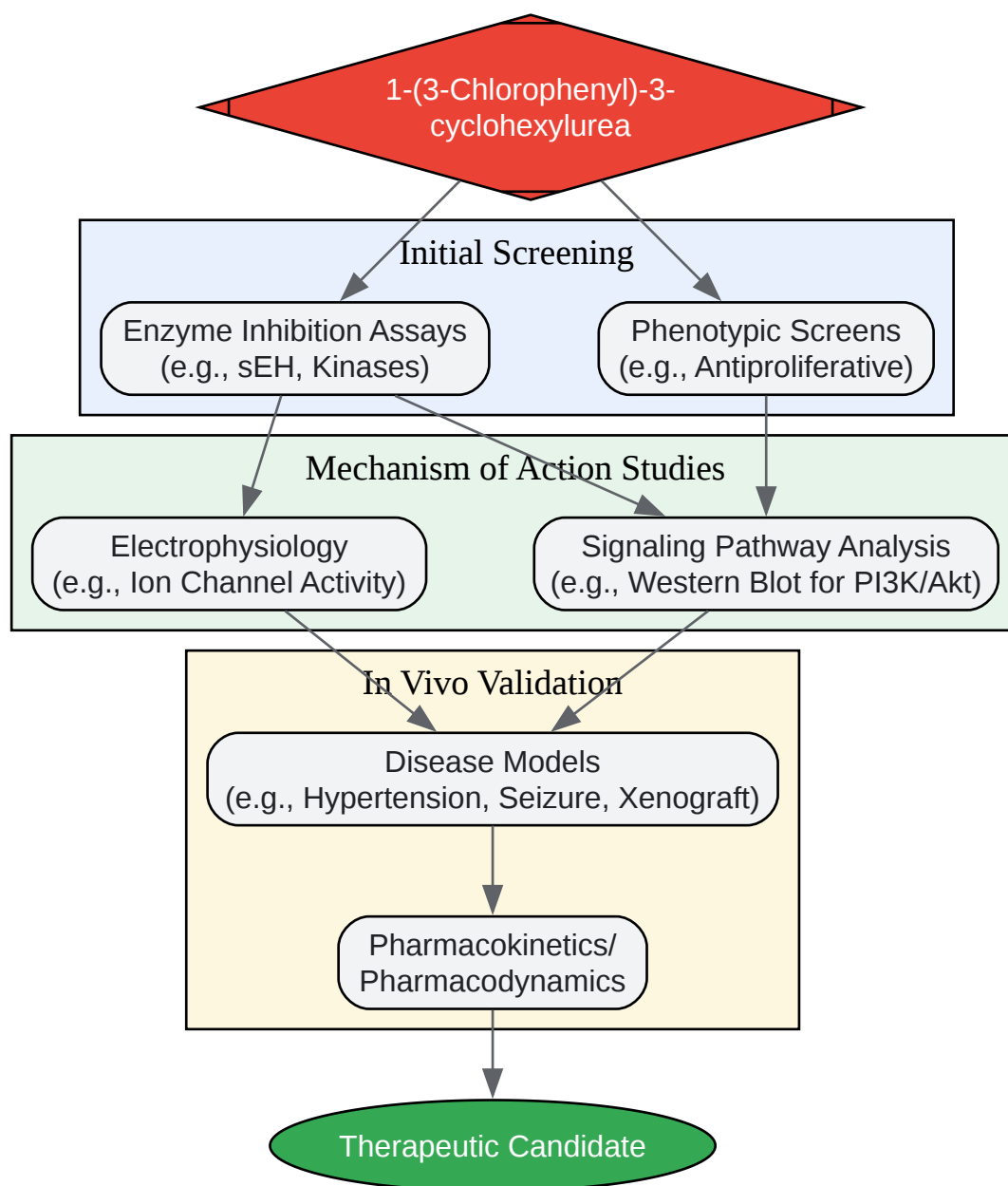
While specific, extensive biological studies on **1-(3-Chlorophenyl)-3-cyclohexylurea** are not widely published, the aryl urea scaffold is a well-established pharmacophore with diverse

biological activities. Compounds with similar structures have shown a range of effects, suggesting potential therapeutic applications for this molecule.

Potential Mechanisms and Applications:

- **Enzyme Inhibition:** Phenyl and cyclohexyl urea derivatives are known inhibitors of various enzymes. For instance, 1,3-dicyclohexylurea (DCU) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in regulating blood pressure.[\[9\]](#) The structural similarity suggests that **1-(3-Chlorophenyl)-3-cyclohexylurea** could be investigated for similar activity.
- **Anticonvulsant Activity:** Several aryl urea derivatives have been synthesized and evaluated for their anticonvulsant properties.[\[10\]](#) Some studies have identified specific chlorinated phenylurea compounds as having potent activity in animal models of seizures.[\[10\]](#)[\[11\]](#)
- **Anticancer Activity:** The urea linkage is a key structural feature in many kinase inhibitors used in cancer therapy, such as Sorafenib. Aryl ureas can inhibit signaling pathways crucial for cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.[\[12\]](#) Research into 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has shown antiproliferative activity against breast cancer cell lines.[\[12\]](#)

## Logical Pathway for Target Evaluation



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Caption: A logical workflow for the biological evaluation of **1-(3-Chlorophenyl)-3-cyclohexylurea**.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-(3-Chlorophenyl)-3-cyclohexylurea** is associated with the following hazards:[1]

- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.
- H411: Toxic to aquatic life with long-lasting effects.

#### Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. [\[13\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [\[13\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [\[13\]](#)[\[14\]](#)
- Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator. [\[13\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents. [\[15\]](#)

## Conclusion

**1-(3-Chlorophenyl)-3-cyclohexylurea** is a readily synthesizable compound with a physicochemical profile that makes it an interesting candidate for further investigation in drug discovery. Its structural similarity to known bioactive molecules, particularly enzyme inhibitors and CNS-active agents, provides a strong rationale for its inclusion in screening libraries. Proper characterization and adherence to safety protocols are paramount when working with this compound. This guide serves as a foundational resource for researchers to design and execute further studies.

## References

- U.S. Environmental Protection Agency (EPA). (2025, October 15). **1-(3-chlorophenyl)-3-cyclohexylurea** Properties. CompTox Chemicals Dashboard. [\[Link\]](#)

- Anary-Abbasinejad, M., Anaraki-Ardakani, H., Rasekh, M., & Nazari, A. (n.d.). Reaction of cyclohexyl isocyanide with aromatic aldehydes, anilines and TFAA. Journal of Chemical Research. [[Link](#)]
- National Center for Biotechnology Information. (n.d.). **1-(3-Chlorophenyl)-3-cyclohexylurea**. PubChem Compound Database. [[Link](#)]
- Global Substance Registration System (GSRS). (n.d.). **1-(3-CHLOROPHENYL)-3-CYCLOHEXYLUREA**. [[Link](#)]
- Vedantu. (2025, March 3). Which reaction sequence would be best to prepare 3-chloroaniline from benzene?. [[Link](#)]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: CYCLOHEXYL ISOCYANATE. [[Link](#)]
- PubChemLite. (n.d.). **1-(3-chlorophenyl)-3-cyclohexylurea** (C13H17ClN2O). [[Link](#)]
- Guedes, G. P., et al. (n.d.). Detailed studies of the interaction of 3-chloroaniline with O,O'-diphenylphosphorylthiocyanate. New Journal of Chemistry. [[Link](#)]
- PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-[3-(4-cyclohexyl-5-oxo-1h-1,2,4-triazol-3-yl)phenyl]urea. [[Link](#)]
- PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [[Link](#)]
- International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Card: 3-CHLOROANILINE. [[Link](#)]
- U.S. Environmental Protection Agency (EPA). (2025, October 15). **1-(3-chlorophenyl)-3-cyclohexylurea** - Hazard. CompTox Chemicals Dashboard. [[Link](#)]
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline. [[Link](#)]
- Wiley. (n.d.). Chemistry—A European Journal. [[Link](#)]

- National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)-3-phenylurea. PubChem Compound Database. [[Link](#)]
- Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry. [[Link](#)]
- SpectraBase. (n.d.). 1-cyclohexyl-3-(3,4-dichlorophenyl)-1-methylurea. [[Link](#)]
- Solubility of Things. (n.d.). 1,3-dicyclohexylurea. [[Link](#)]
- Royal Society of Chemistry. (n.d.). A new route of CO<sub>2</sub> catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. [[Link](#)]
- Spasov, A. A., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. [[Link](#)]
- Anandan, R., et al. (n.d.). Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment. PMC. [[Link](#)]
- Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [[Link](#)]
- Plech, T., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. International Journal of Medical Sciences. [[Link](#)]
- Cheméo. (n.d.). Chemical Properties of 1,3-Dicyclohexylurea (CAS 2387-23-7). [[Link](#)]
- Siwek, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT<sub>1A</sub>/5-HT<sub>7</sub> Affinity and Its Antidepressant-like Activity. MDPI. [[Link](#)]
- American Chemical Society. (2023, August 11). Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst. ACS Omega. [[Link](#)]

- Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - . [\[Link\]](#)
- ToxicoDB. (n.d.). ToxicoDB. [\[Link\]](#)

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## Sources

1. 1-(3-Chlorophenyl)-3-cyclohexylurea | C<sub>13</sub>H<sub>17</sub>CIN<sub>2</sub>O | CID 751320 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
  2. GSRS [\[gsrs.ncats.nih.gov\]](https://gsrs.ncats.nih.gov)
  3. PubChemLite - 1-(3-chlorophenyl)-3-cyclohexylurea (C<sub>13</sub>H<sub>17</sub>CIN<sub>2</sub>O) [\[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
  4. CompTox Chemicals Dashboard [\[comptox.epa.gov\]](https://comptox.epa.gov)
  5. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [\[cameochemicals.noaa.gov\]](https://cameochemicals.noaa.gov)
  6. pcimag.com [\[pcimag.com\]](https://pcimag.com)
  7. CAS 108-42-9: 3-Chloroaniline | CymitQuimica [\[cymitquimica.com\]](https://cymitquimica.com)
  8. nj.gov [\[nj.gov\]](https://nj.gov)
  9. Pharmacokinetic evaluation of a 1,3-dicyclohexylurea nanosuspension formulation to support early efficacy assessment - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
  10. hilarispublisher.com [\[hilarispublisher.com\]](https://hilarispublisher.com)
  11. medsci.org [\[medsci.org\]](https://medsci.org)
  12. researchgate.net [\[researchgate.net\]](https://researchgate.net)
  13. echemi.com [\[echemi.com\]](https://echemi.com)
  14. 3-CHLOROANILINE [\[training.itcilo.org\]](https://training.itcilo.org)
  15. fishersci.com [\[fishersci.com\]](https://fishersci.com)
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